4(1H)-Pyridinone, 3-nitro-
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Overview
Description
3-Nitropyridin-4(3H)-one is an organic compound with the molecular formula C5H4N2O3 It is a derivative of pyridine, featuring a nitro group at the 3-position and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 3-nitro- typically involves the nitration of pyridin-4-one. One common method includes the reaction of pyridin-4-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position.
Industrial Production Methods
Industrial production of 4(1H)-Pyridinone, 3-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3-Nitropyridin-4(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, methanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 3-Aminopyridin-4-one.
Substitution: Various substituted pyridin-4-one derivatives depending on the nucleophile used.
Oxidation: Oxidized pyridin-4-one derivatives.
Scientific Research Applications
3-Nitropyridin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 3-nitro- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The keto group can also participate in hydrogen bonding and other interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Lacks the keto group at the 4-position.
4-Nitropyridine: Nitro group at the 4-position instead of the 3-position.
3-Aminopyridin-4-one: Amino group instead of the nitro group at the 3-position.
Uniqueness
3-Nitropyridin-4(3H)-one is unique due to the presence of both the nitro and keto groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
137280-56-9 |
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Molecular Formula |
C5H4N2O3 |
Molecular Weight |
140.098 |
IUPAC Name |
3-nitro-3H-pyridin-4-one |
InChI |
InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-4H |
InChI Key |
OQZLEXNNZUGNII-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(C1=O)[N+](=O)[O-] |
Synonyms |
4(3H)-Pyridinone,3-nitro-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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